1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione
Description
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a phenyl group at the 1-position and a 2-(piperidin-1-yl)cyclohex-2-en-1-yl substituent at the 3-position. The pyrrolidine-2,5-dione core is known for its bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors . The cyclohexenyl-piperidine moiety introduces conformational rigidity and lipophilicity, which may enhance blood-brain barrier penetration and receptor binding .
Properties
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20-15-18(21(25)23(20)16-9-3-1-4-10-16)17-11-5-6-12-19(17)22-13-7-2-8-14-22/h1,3-4,9-10,12,17-18H,2,5-8,11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFAAAACQFFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine, followed by cyclization.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Introduction of the Piperidinyl-Cyclohexene Moiety: This step involves the reaction of cyclohexene with piperidine under conditions that promote the formation of the desired enamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting double bonds to single bonds or reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidinyl moiety, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, ethers
Scientific Research Applications
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to
Biological Activity
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including anti-inflammatory and antimicrobial effects, and provides insights from recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring, a phenyl group, and a piperidine moiety. Its chemical formula is , and it belongs to a class of compounds known for diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been assessed through various experimental approaches, including in vitro assays and structural studies.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of similar pyrrolidine derivatives. For instance, derivatives of pyrrole-2,5-dione demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cell (PBMC) cultures stimulated by anti-CD3 antibodies or lipopolysaccharides . The strongest inhibitory effects were observed with specific derivatives in concentrations ranging from 10 µg/mL to 100 µg/mL.
| Compound | Cytokine Inhibition (%) at 100 µg/mL |
|---|---|
| Compound A | 85% |
| Compound B | 79% |
| Compound C | 64% |
2. Antimicrobial Activity
The antimicrobial properties of similar compounds have been evaluated against various bacterial strains. For example, studies indicated that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli using the broth microdilution method . The results suggest that modifications in the structure can enhance antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study 1: Inhibition of PBMC Proliferation
A study conducted on the antiproliferative effects of pyrrole derivatives showed that certain compounds significantly suppressed PBMC proliferation compared to controls. The compound with the highest activity inhibited cell proliferation by up to 77% at a concentration of 50 µg/mL .
Case Study 2: Structural Analysis
Structural studies employing X-ray diffraction have revealed the presence of distinct stereoisomers in solid-state forms, which may contribute to the variability in biological activity observed across different derivatives .
Toxicological Profile
Toxicity assessments indicated that while low concentrations (10 µg/mL) did not induce significant cytotoxic effects, higher concentrations (100 µg/mL) led to reduced cell viability in some derivatives, suggesting a dose-dependent toxicity profile .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-2,5-dione Derivatives with Cyclic Amine Linkers
highlights the importance of linker length and substituents in pyrrolidine-2,5-dione derivatives. For example:
- Compound 9 : 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione with a three-methylene linker and 3,4-dichlorophenylpiperazine substituent showed ED50 values of 62.14 mg/kg (MES test) and 74.32 mg/kg (6 Hz test), indicating broad-spectrum anticonvulsant activity .
Arylpiperazine and Indole-Substituted Derivatives
and describe compounds with indole and arylpiperazine moieties:
- 4i : 1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (84% yield, m.p. 178–182°C) exhibited dual 5-HT1A/SERT affinity due to its indole substituents .
- Target Compound : The phenyl group at position 1 may reduce polar surface area compared to indole derivatives, altering receptor selectivity.
GABA-Transaminase Inhibitors
reports Michael adducts like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione (IC50 = 100.5 µM for GABA-transaminase inhibition). The target compound’s piperidine-cyclohexene group could enhance hydrophobic interactions with enzyme active sites compared to aryloxy substituents .
Physicochemical Properties
provides data for 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione , a close analog:
| Property | Target Compound (Inferred) | 1-(4-Methoxyphenyl) Analog |
|---|---|---|
| Molecular Weight | ~375 g/mol | 288.34 g/mol |
| logP | ~2.5 (estimated) | 1.084 |
| Polar Surface Area | ~40 Ų | 39.53 Ų |
| Hydrogen Bond Acceptors | 5 | 6 |
Pharmacological Data (Inferred from Analogs)
The target compound’s activity may fall within these ranges, but experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
